3-Acetamidopyrazinecarboxylic acid methyl ester
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Overview
Description
3-Acetamidopyrazinecarboxylic acid methyl ester is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidopyrazinecarboxylic acid methyl ester typically involves the esterification of 3-acetamidopyrazinecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Acetamidopyrazinecarboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted pyrazine derivatives .
Scientific Research Applications
3-Acetamidopyrazinecarboxylic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Acetamidopyrazinecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Acetamidopyrazinecarboxylic acid
- 3-Acetamidopyrazinecarboxylic acid ethyl ester
- 2-Pyrazinecarboxylic acid, 3-(acetylamino)-, methyl ester
Uniqueness
3-Acetamidopyrazinecarboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
92660-47-4 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
methyl 3-acetamidopyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)11-7-6(8(13)14-2)9-3-4-10-7/h3-4H,1-2H3,(H,10,11,12) |
InChI Key |
HTBWRPNYWQZOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=CN=C1C(=O)OC |
Origin of Product |
United States |
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